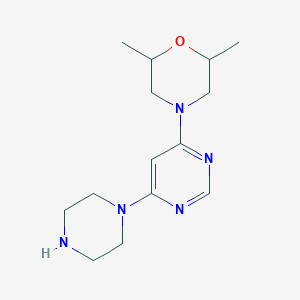

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine

Descripción

Propiedades

IUPAC Name |

2,6-dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O/c1-11-8-19(9-12(2)20-11)14-7-13(16-10-17-14)18-5-3-15-4-6-18/h7,10-12,15H,3-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOCAEVYYFOPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=NC(=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of Pyrimidine Intermediate

- The pyrimidine ring is synthesized starting from aminopyrimidine derivatives, often 6-amino-2-thiouracil or related compounds.

- These are reacted with substituted chromone derivatives (e.g., visnagen or khellin) to form pyrimidin-4-one intermediates.

- Alkylation at the sulfur atom with methyl iodide produces methylsulfanyl-pyrimidinones.

- Secondary amines such as piperazine or morpholine are then introduced by nucleophilic substitution to replace the methylsulfanyl group, yielding 2-substituted pyrimidin-4-ones.

Chlorination and Subsequent Amination

- The 2-substituted pyrimidin-4-ones are treated with phosphorus oxychloride in dry dioxane to convert the 6-position into a 6-chloropyrimidine derivative.

- This chlorinated intermediate is reactive toward nucleophilic substitution by secondary amines.

- Reaction with piperazine or morpholine in boiling methanol replaces the chlorine with the corresponding amine, yielding 2,6-disubstituted pyrimidin-4-ones.

Cyclocondensation and Final Functionalization

- The disubstituted pyrimidinones can be further reacted with β-diketones such as 3-chloropentane-2,4-dione in the presence of zinc dust and acetic acid.

- This step involves reduction and cyclocondensation to form fused pyrimidopyrimidine systems.

- Finally, additional substitution with piperazine or morpholine on these fused systems yields tri-substituted derivatives.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product Type |

|---|---|---|---|---|

| 1 | Condensation | 6-amino-2-thiouracil + chromone derivative | Heating in ethanol/water | Pyrimidin-4-one intermediate |

| 2 | Alkylation | Pyrimidin-4-one intermediate | Methyl iodide, aqueous ethanolic KOH | Methylsulfanyl-pyrimidin-4-one |

| 3 | Nucleophilic substitution | Methylsulfanyl-pyrimidin-4-one | Secondary amine (piperazine/morpholine) | 2-Substituted pyrimidin-4-one |

| 4 | Chlorination | 2-Substituted pyrimidin-4-one | Phosphorus oxychloride, dry dioxane | 6-Chloropyrimidine derivative |

| 5 | Nucleophilic substitution | 6-Chloropyrimidine derivative | Secondary amine (piperazine/morpholine) | 2,6-Disubstituted pyrimidin-4-one |

| 6 | Cyclocondensation & reduction | 2,6-Disubstituted pyrimidin-4-one + β-diketone | Zn dust, acetic acid | Fused pyrimidopyrimidine derivatives |

| 7 | Final amination | Fused pyrimidopyrimidine derivatives | Piperazine or morpholine, boiling MeOH | Tri-substituted pyrimidopyrimidine derivatives |

Experimental Data and Characterization

The synthesized intermediates and final products are characterized by:

- Infrared spectroscopy (IR) confirming functional groups such as carbonyl and amine bands.

- Proton and carbon-13 nuclear magnetic resonance (1H-NMR, 13C-NMR) providing structural information on aromatic and aliphatic protons, methyl groups, and ring systems.

- Mass spectrometry (MS) confirming molecular weights and fragmentation patterns.

- Elemental analysis validating purity and composition.

For example, the 1H-NMR spectra of methylsulfanyl intermediates show singlets around δ 2.65–2.68 ppm corresponding to SCH3 groups.

- Chlorinated pyrimidine intermediates exhibit disappearance of NH and carbonyl absorption bands in IR, consistent with substitution.

- Final tri-substituted derivatives display characteristic signals for piperazine and morpholine protons and methyl groups.

Research Findings and Yield Data

- The yields of each step are generally good to excellent, with cyclocondensation steps yielding fused heterocycles in high purity.

- Reaction conditions such as solvent choice (methanol, dioxane), temperature (reflux or boiling), and reagents (phosphorus oxychloride, methyl iodide) are optimized for maximum conversion.

- The multi-step synthesis allows for structural diversification by varying the secondary amines and chromone derivatives.

Summary Table of Key Intermediates and Their Roles

| Compound ID | Description | Key Functional Group(s) | Role in Synthesis |

|---|---|---|---|

| 1a,b | Pyrimidin-4-one from aminothiouracil + chromone | Pyrimidine ring, carbonyl | Starting pyrimidine intermediate |

| 2a,b | Methylsulfanyl-pyrimidin-4-one | SCH3 group | Alkylated intermediate for substitution |

| 3a-d | 2-Substituted pyrimidin-4-one (piperazine/morpholine) | Secondary amine substitution | Precursor for chlorination |

| 4a-d | 6-Chloropyrimidine derivative | Chlorine substituent | Intermediate for nucleophilic substitution |

| 5a-d | 2,6-Disubstituted pyrimidin-4-one | Dual secondary amine groups | Precursor for cyclocondensation |

| 6a-d | Fused pyrimidopyrimidine derivatives | Fused ring system | Advanced intermediate |

| 7a-d | Tri-substituted pyrimidopyrimidine derivatives | Piperazine/morpholine groups | Final bioactive compounds |

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Aplicaciones Científicas De Investigación

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinylpyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Compound 14: (2S,6R)-2,6-Dimethyl-4-{4-Morpholino-6-(1H-Pyrazol-5-yl)Thieno[3,2-d]Pyrimidin-2-yl} Morpholine

- Structure: Replaces the piperazine group with a morpholino-substituted thieno[3,2-d]pyrimidine core.

- Activity: Acts as a dual PI3K/mTOR inhibitor, showing superior efficacy to AZD2014 in renal cell carcinoma (RCC) xenografts. In vivo studies reported reduced tumor growth without significant toxicity in nude mice .

- Key Difference: The thieno-pyrimidine scaffold enhances kinase selectivity, while the morpholino group improves solubility compared to piperazine derivatives.

| Parameter | 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine | Compound 14 |

|---|---|---|

| Core Structure | Pyrimidine with piperazine | Thieno[3,2-d]pyrimidine with morpholino |

| Target | Not explicitly reported | PI3K/mTOR |

| Therapeutic Application | Undefined (research use) | Oncology (RCC) |

| Toxicity Profile | Unknown | Low toxicity in preclinical models |

MLi2 (rel-(2S,6R)-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine)

- Structure : Features an indazole substituent with a methylcyclopropoxy group on the pyrimidine ring.

- Activity : Potent LRRK2 kinase inhibitor, suppressing microglial activation and neurotoxicity in neurodegenerative models .

- Key Difference : The indazole moiety enhances blood-brain barrier penetration, making MLi2 suitable for CNS applications, unlike piperazine derivatives that may lack this property.

| Parameter | 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine | MLi2 |

|---|---|---|

| Substituent | Piperazine | Indazole with methylcyclopropoxy |

| Target | Not explicitly reported | LRRK2 |

| Therapeutic Application | Undefined (research use) | Neurodegenerative diseases |

| Safety | Unknown | Lab-use only (potential toxicity) |

Fenpropimorph (cis-2,6-Dimethyl-4-{2-methyl-3-[4-(2-methyl-2-propanyl)phenyl]propyl}morpholine)

- Structure : Contains a bulky propyl-phenyl substituent instead of pyrimidine.

- Activity : Commercial fungicide targeting ergosterol biosynthesis in plant pathogens .

- Key Difference : The lipophilic phenyl group enhances membrane interaction, critical for antifungal activity but irrelevant to kinase inhibition.

| Parameter | 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine | Fenpropimorph |

|---|---|---|

| Substituent | Piperazine-pyrimidine | Phenyl-propyl |

| Application | Research compound | Agricultural fungicide |

| Toxicity | Unknown | High (intended for external use) |

cis-2,6-Dimethyl-4-(2-(8-nitro-2H-chromen-5-yloxy)ethyl)morpholine (9b)

- Structure : Chromene ring linked via an ethyloxy group.

Structural and Functional Insights

Actividad Biológica

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and its pharmacological profiles based on diverse research sources.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C21H32N8O

- Molecular Weight : 396.55 g/mol

This structure includes a morpholine ring and a piperazine moiety linked to a pyrimidine derivative, which is crucial for its biological interactions.

Research indicates that 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine exhibits its biological activity primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various kinases involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It affects pathways such as the EGFR signaling pathway, leading to apoptosis in cancer cells.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against influenza viruses.

Anticancer Activity

The compound has demonstrated promising anticancer effects in various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Inhibits cell proliferation |

| MCF10A (non-cancer) | 2.5 | Selective toxicity towards cancer cells |

| HCT116 (colon cancer) | 0.5 | Induces apoptosis via caspase activation |

In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor metastasis in vivo models, outperforming established treatments like TAE226 .

Antiviral Activity

In vitro studies have shown that the compound exhibits antiviral activity against influenza strains:

| Virus Strain | Viral Load Reduction | Dosage (mg/kg) |

|---|---|---|

| A/WSN/33 | >2-log | 40 |

| Oseltamivir-resistant H275Y | Significant inhibition | 40 |

This highlights the compound's potential as an antiviral agent with a favorable safety profile .

Case Studies

- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound resulted in significant tumor size reduction and increased survival rates compared to control groups .

- Influenza Infection Study : Healthy mice treated with the compound showed reduced viral loads and improved overall health metrics post-infection with influenza A virus, indicating effective antiviral action .

Safety and Toxicity Profile

Safety assessments have indicated that the compound has a low toxicity profile:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine, and what factors influence reaction yields?

- Methodological Answer : The compound is synthesized via palladium-catalyzed coupling reactions under inert atmospheres (e.g., nitrogen) to prevent degradation. Key parameters include temperature control (60–90°C), reaction time (12–24 hours), and the use of protecting groups (e.g., Boc) to stabilize reactive intermediates. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl in dioxane) yields the final product. Reported yields range from 70% to 85%, influenced by solvent choice (DMF or THF) and catalyst purity .

Q. How does the compound’s structural configuration affect its reactivity in medicinal chemistry applications?

- Methodological Answer : The morpholine ring’s 2,6-dimethyl groups enhance steric stability, while the pyrimidine-piperazine moiety enables hydrogen bonding with biological targets. The nitropyridine group (in analogs) increases electrophilicity, facilitating nucleophilic substitutions. Reactivity is validated via NMR and LCMS to track regioselectivity and byproduct formation .

Q. What analytical techniques are critical for characterizing the stereochemistry of chiral derivatives?

- Methodological Answer : Chiral HPLC and circular dichroism (CD) spectroscopy are used to resolve enantiomers. H NMR (600 MHz) in deuterated solvents (e.g., DMSO-d6 or CDCl3) identifies diastereotopic protons, while X-ray crystallography confirms absolute configurations. For example, (2R,6S)-stereoisomers show distinct splitting patterns at δ 1.20 ppm (J = 6.44 Hz) for methyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic instability. To address this:

- Perform metabolite profiling (LC-HRMS) to identify degradation products (e.g., nitro-reduction to amines).

- Use isotope-labeled analogs to track biodistribution and stability in animal models.

- Optimize formulations (e.g., PEGylation) to enhance plasma half-life, as seen in studies where degradation into less bioaccumulative metabolites reduced in vivo efficacy .

Q. How can computational modeling guide the optimization of kinase selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to PI3K/mTOR or adenosine A2A receptors. Focus on:

- Binding pocket interactions : The pyrimidine ring’s orientation in the ATP-binding site.

- Free energy calculations (MM/GBSA) : To prioritize derivatives with ΔG < -9 kcal/mol.

- SAR studies : Modifying the piperazine moiety (e.g., cyclopropoxyindazole substituents) improves selectivity, as demonstrated in dual PI3K/mTOR inhibitors (IC50: 15–16 nM) .

Q. How do modifications at the pyrimidine ring position affect pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Introduce electron-withdrawing groups (e.g., nitro) to reduce logP (measured via shake-flask method).

- Solubility : Replace pyrimidine with triazolo-pyridines to enhance aqueous solubility (>50 μM in PBS).

- Metabolic stability : Fluorine substitution at the 4-position reduces CYP450-mediated oxidation, as shown in microsomal assays (t1/2 > 120 mins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.